3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester

Suzuki coupling reagents boronic ester stability procurement safety classification

Multistep convergent syntheses often face protecting-group incompatibility between phenolic hydroxyls and boronate esters. This meta-substituted pinacol boronate ester solves this by providing a Boc-protected phenolic oxygen that remains inert during Suzuki-Miyaura cross-coupling, enabling subsequent orthogonal deprotection to liberate a free phenol for further functionalization. • Melting point 84-88 °C (23 °C lower than the para isomer) facilitates automated high-throughput dosing. • Pinacol ester ensures superior bench stability versus the free boronic acid. • Storage Class 11 combustible solid; store under argon at 4°C.

Molecular Formula C17H25BO5
Molecular Weight 320.2 g/mol
CAS No. 480438-74-2
Cat. No. B1586918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester
CAS480438-74-2
Molecular FormulaC17H25BO5
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(=O)OC(C)(C)C
InChIInChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-10-8-9-12(11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3
InChIKeyUPAKXEPDVAHKPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-Butoxycarbonyloxy)phenylboronic Acid Pinacol Ester: Product Overview


3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester, also known as tert-butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate, is a C17H25BO5 (MW 320.19) boronate ester bearing a Boc-protected phenolic oxygen at the meta position of the phenyl ring . The compound exists as a white powder with a melting point of 84–88 °C (lit.) and a flash point of 203 °C [1]. It is primarily employed as an arylboronate reagent in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, where the pinacol boronate ester confers enhanced bench stability compared to the corresponding free boronic acid, while the tert-butoxycarbonyl (Boc) protecting group enables orthogonal deprotection and subsequent functionalization of the phenolic hydroxyl group without interfering with the boronate ester [2].

3-(tert-Butoxycarbonyloxy)phenylboronic Acid Pinacol Ester: Irreplaceable Features


Superficially similar compounds such as the 4‑positional isomer (CAS 480438-75-3) or the corresponding free boronic acid (CAS 380430-69-3) differ in critical physical-chemical properties that directly affect procurement, storage, and downstream synthetic performance. The meta-substituted pinacol ester exhibits a significantly lower melting point (84–88 °C vs. 107–111 °C for the para isomer) and is classified as a combustible solid (Storage Class 11), whereas the para analog is non-combustible (Storage Class 13) . These differences dictate distinct warehouse storage conditions and shipping compliance requirements. Furthermore, replacing the pinacol ester with the free boronic acid would sacrifice the enhanced bench stability and orthogonal deprotection capability that are essential for multistep convergent syntheses, as the pinacol protecting group stabilizes the boronate toward protodeboronation and oxidation while remaining inert under typical Boc-deprotection conditions [1].

3-(tert-Butoxycarbonyloxy)phenylboronic Acid Pinacol Ester: Comparative Evidence


Isomer Melting Point & Storage Class

When selecting between the meta- and para-substituted Boc-protected phenylboronic acid pinacol esters, the 3-isomer (CAS 480438-74-2) and the 4-isomer (CAS 480438-75-3) display distinct melting points and safety storage classes. The 3-isomer melts at 84–88 °C with a flash point of 203 °C and is classified as Storage Class 11 (Combustible Solids), whereas the 4-isomer melts at 107–111 °C with a flash point of 190.8 °C and is classified as Storage Class 13 (Non-Combustible Solids) . These differences are critical for laboratory handling, warehouse storage segregation, and transportation regulatory compliance.

Suzuki coupling reagents boronic ester stability procurement safety classification

Selective Boc Deprotection with Boronate Stability

The Boc-carbonate moiety on the 3-position of the phenyl ring can be selectively cleaved using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane, 1:1 v/v, 0 °C to room temperature) without affecting the pinacol boronate ester . This orthogonal deprotection capability has been explicitly demonstrated for structurally analogous Boc-amino-substituted phenylboronic acid pinacol esters, establishing a class-level precedent for the Boc-carbonate system . In contrast, free phenolic boronic acids lack the ability to undergo subsequent selective functionalization, limiting their utility in convergent synthetic routes.

orthogonal protecting group strategy Boc deprotection multistep synthesis

Bench Stability: Pinacol Ester vs Free Boronic Acid

Arylpinacolboronate esters are documented to be less reactive but considerably more stable toward protodeboronation and air oxidation than their corresponding arylboronic acids [1]. In a comparative study of Suzuki couplings involving indoles, arylpinacolboronate esters required longer reaction times and gave generally lower yields than arylboronic acids; however, the esters exhibited superior shelf stability and were preferred when long-term storage or sequential reactions were required [1]. While this study did not specifically examine the 3-(tert-butoxycarbonyloxy)phenyl derivative, the class-wide trend is well established and directly applicable.

boronic ester stability protodeboronation Suzuki coupling robustness

3-(tert-Butoxycarbonyloxy)phenylboronic Acid Pinacol Ester: Application Scenarios


Convergent Synthesis with Orthogonal Deprotection

In the synthesis of biaryl-containing drug candidates or natural product analogs, the Boc-carbonate group can be selectively removed after the Suzuki-Miyaura coupling to liberate a free phenol for subsequent O-alkylation, acylation, or glycosylation. The pinacol ester remains intact during Boc deprotection, enabling a convergent approach that avoids protecting group incompatibilities . This orthogonal strategy is not feasible with the free boronic acid or with unprotected phenolic boronic esters.

Melt-Phase Handling Capability

The 3-isomer's melting point of 84–88 °C—approximately 23 °C lower than the 4-isomer—allows melt-phase transfer or solvent-free reaction setups at moderately elevated temperatures without risk of thermal decomposition . This property is advantageous in automated high-throughput experimentation platforms where reagents are dosed as liquids or low-melting solids.

Combustible Solids Storage Compliance

For facilities with existing storage infrastructure for combustible solids (Storage Class 11), the 3-isomer can be integrated without the additional segregation requirements needed for the 4-isomer's non-combustible classification . This streamlines inventory management in research laboratories and pilot plants.

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